Dihydro Artemisinin-d3

Overview

Description

Dihydro Artemisinin-d3 is a deuterated derivative of dihydroartemisinin, which is a semi-synthetic derivative of artemisinin. Artemisinin is a natural compound extracted from the plant Artemisia annua, commonly known as sweet wormwood. This compound is primarily used in scientific research due to its enhanced stability and unique properties compared to its non-deuterated counterpart.

Mechanism of Action

Target of Action

Dihydro Artemisinin-d3 (DHA), a derivative of artemisinin, is primarily targeted against malaria parasites . It has been found to inhibit malignant tumor growth and regulate immune system function . The compound causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . It also enhances the ability of the immune system to resist parasites .

Mode of Action

DHA interacts with its targets by damaging their membranes, disrupting their mitochondrial function, and causing oxidative stress through producing excessive reactive oxide species (ROS) . It also kills tumor cells by inducing programmed cell death, blocking cell cycle, and enhancing anti-tumor immunity . In addition, DHA inhibits inflammation by reducing the inflammatory cells infiltration and suppressing the production of pro-inflammatory cytokines .

Biochemical Pathways

DHA affects several biochemical pathways. It regulates key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules . It also impacts the mevalonate pathway (MVA) and the cyclization of farnesyl diphosphate (FDP) .

Pharmacokinetics

DHA’s ADME properties impact its bioavailability. It is converted to DHA by esterases in the stomach . After intravenous injection, it has a steady-state volume of distribution of 0.39 L, and a clearance of 21–41 mL min^−1 kg^−1 . The terminal half-life after intravenous dosing is 1.35 h . Bioavailability after intramuscular injection is 85% . After oral administration, low bioavailability (19–35%) is observed .

Result of Action

The molecular and cellular effects of DHA’s action include the induction of T-cell activation, with an increased proportion of Ki67+CD4+ T cells, CD25+CD4+ T cells, interferon (IFN)-γ-producing CD8+ T cells, Brdu+ CD8+ T cells and neutrophils . This enhances cellular immunity to experimental malaria and overcomes immunosuppression in mice .

Action Environment

Environmental factors can influence DHA’s action, efficacy, and stability. For instance, the development of apparent artemisinin resistance in Cambodia is of particular concern . This phenomenon will become doubly alarming if resistance mechanisms evolve that affect a pathway common to both drugs within ACTs, through, for example, drug efflux mechanisms mediated by pfmdr1 copy number .

Biochemical Analysis

Biochemical Properties

Dihydro Artemisinin-d3 interacts with several enzymes, proteins, and other biomolecules. Experimental evidence suggests that this compound may exert its functions via mechanisms like regulating key factors such as apoptosis-related BAX, FASL and caspase-3, multi-drug resistance genes, cytokines such as CD4+ and CD8+, inflammation-related NF-κB and COX2, telomerase, and oxidative stress molecules .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It causes severe oxidative stress in parasites and tumors by inducing excessive reactive oxygen species production . This compound also kills tumor cells by inducing programmed cell death, blocking the cell cycle, and enhancing anti-tumor immunity .

Molecular Mechanism

The molecular mechanism of this compound involves the cleavage of endoperoxide bridges by iron, producing free radicals which damage biological macromolecules causing oxidative stress in the cells of the parasite . It also inhibits the human acyltransferase, zinc finger DHHC domain-containing protein 6 (ZDHHC6), resulting in reduced palmitoylation and mislocalization of the small GTPase NRas in cancer cells .

Dosage Effects in Animal Models

In animal models, this compound has shown to improve cognitive functions in Alzheimer’s disease animal model 3xTg mice

Metabolic Pathways

This compound is involved in several metabolic pathways. Both artemether and artesunate are metabolised to this compound by rapid esteratic hydrolysis of artesunate or slower cytochrome P450 .

Transport and Distribution

This compound is transported into the cell and artemisinin-transferrin conjugate causes the release of iron which reductively cleaves the endoperoxide bridge

Subcellular Localization

This compound localizes to or near the endoplasmic reticulum and vesicles that mediate intracellular trafficking, including plasma membrane-associated cytostomes that import host hemoglobin to the digestive vacuole wherein artemisinin-activating heme moieties are released .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Artemisinin-d3 involves the reduction of artemisinin using deuterated reducing agents. The process typically includes the following steps:

Reduction of Artemisinin: Artemisinin is reduced using deuterated borohydride to produce dihydroartemisinin-d3.

Purification: The product is purified using chromatographic techniques to ensure the removal of any impurities and unreacted starting materials.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Large-scale Reduction: Utilizing industrial-grade deuterated reducing agents for the reduction of artemisinin.

Purification and Quality Control: Employing advanced purification techniques and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Dihydro Artemisinin-d3 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form artemisinin derivatives.

Reduction: Further reduction can lead to the formation of more reduced artemisinin derivatives.

Substitution: It can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Deuterated borohydride is commonly used for reduction.

Substitution: Various reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

Oxidation Products: Various oxidized derivatives of artemisinin.

Reduction Products: More reduced forms of artemisinin derivatives.

Substitution Products: Substituted artemisinin derivatives with different functional groups.

Scientific Research Applications

Dihydro Artemisinin-d3 has a wide range of scientific research applications, including:

Chemistry: Used as a stable isotope-labeled compound in various chemical studies.

Biology: Employed in biological studies to understand the metabolism and mechanism of action of artemisinin derivatives.

Medicine: Investigated for its potential therapeutic effects in treating malaria and other diseases.

Industry: Used in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Comparison with Similar Compounds

Similar Compounds

Artemisinin: The parent compound from which dihydroartemisinin is derived.

Artemether: A methyl ether derivative of dihydroartemisinin.

Artesunate: A hemisuccinate derivative of dihydroartemisinin.

Arteether: An ethyl ether derivative of dihydroartemisinin.

Uniqueness of Dihydro Artemisinin-d3

This compound is unique due to its deuterated nature, which provides enhanced stability and allows for detailed metabolic studies. Its deuterium atoms replace hydrogen atoms, making it more resistant to metabolic degradation and providing a longer half-life in biological systems.

Biological Activity

Dihydro Artemisinin-d3 (DHA-d3) is a stable isotope-labeled derivative of dihydroartemisinin, primarily recognized for its potent antimalarial properties. Recent studies have expanded its biological activity scope, revealing significant effects on various cellular mechanisms, including anti-inflammatory responses, neuroprotection, and anticancer activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of DHA-d3.

DHA-d3 exerts its biological effects through multiple mechanisms:

- Antimalarial Activity : DHA-d3 targets malaria parasites by generating reactive oxygen species (ROS) that damage their membranes and disrupt mitochondrial function. This oxidative stress leads to cell death in the parasites.

- Immune Modulation : Research indicates that DHA-d3 enhances regulatory T cell (Treg) generation while suppressing Th17 differentiation, thereby modulating immune responses. This effect is mediated through the mTOR signaling pathway, which is crucial in immune cell function .

- Neuroprotection : DHA-d3 has been shown to protect the blood-brain barrier (BBB) during sepsis by reducing its permeability and increasing the expression of tight junction proteins such as occludin. This protective effect is associated with downregulation of the SNAI1 transcription factor .

- Anticancer Properties : DHA-d3 demonstrates significant anticancer activity by inducing apoptosis in various cancer cell lines through mechanisms such as endoplasmic reticulum stress and mitochondrial dysfunction. It activates caspase cascades and alters the Bax/Bcl-2 ratio, promoting cancer cell death .

Antimalarial Efficacy

A study conducted in Central Vietnam assessed the efficacy of dihydroartemisinin/piperaquine (DHP) against uncomplicated Plasmodium falciparum malaria. The results indicated a high Day 3 positivity rate among patients treated with DHP, highlighting emerging resistance issues but confirming its continued effectiveness as a first-line treatment .

Immune Regulation

In an experimental autoimmune encephalomyelitis (EAE) model, DHA treatment significantly reduced disease onset and severity by promoting Treg cells while inhibiting Th cell proliferation. These findings suggest that DHA could be a potential therapeutic agent for autoimmune diseases .

Neuroprotective Effects

Research on sepsis-induced BBB injury demonstrated that DHA administration reduced permeability and enhanced tight junction integrity in both animal models and human endothelial cells. This suggests a promising role for DHA in treating neuroinflammatory conditions .

Anticancer Studies

A comprehensive review highlighted DHA's ability to inhibit tumor growth across various cancer types by inducing apoptosis and regulating immune responses. The compound was found to effectively reduce tumor size in melanoma models and exert anti-metastatic effects .

Data Tables

Properties

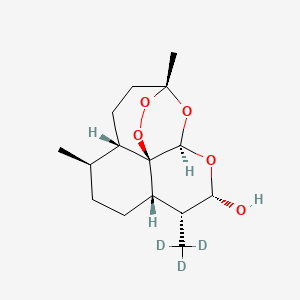

IUPAC Name |

(1R,4S,5R,8S,9R,10S,12R,13R)-1,5-dimethyl-9-(trideuteriomethyl)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12+,13-,14-,15-/m1/s1/i2D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDCWCLMFKKGEE-MPBQXAAISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])[C@@H]1[C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O[C@@H]1O)O[C@@](CC3)(OO4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.